2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide
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Overview
Description
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where the compound is synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like LiAlH4 or NaBH4, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-{2-[(4-Methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl}-beta-alanine
Uniqueness
Compared to similar compounds, 2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide is unique due to its specific molecular structure, which includes multiple methoxy and amide groups
Properties
CAS No. |
499105-07-6 |
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Molecular Formula |
C27H29N3O5 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[1-(3-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H29N3O5/c1-17(2)24(27(33)28-19-8-7-9-21(16-19)35-4)30-26(32)22-10-5-6-11-23(22)29-25(31)18-12-14-20(34-3)15-13-18/h5-17,24H,1-4H3,(H,28,33)(H,29,31)(H,30,32) |
InChI Key |
ASQHVDISUHLTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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